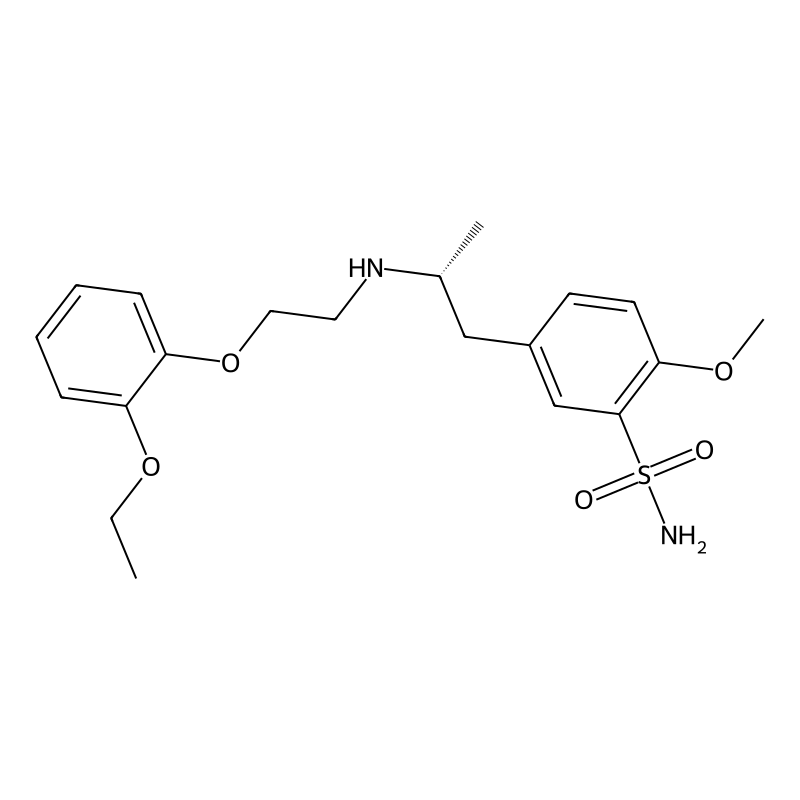

Tamsulosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.55e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanism of Action

Tamsulosin belongs to a class of drugs called alpha-adrenergic blockers. These medications work by relaxing the smooth muscles in the prostate and bladder neck, which can improve urinary flow. The exact mechanism by which tamsulosin relaxes these muscles is still being investigated.

Here are some sources for further reading on the mechanism of action of tamsulosin:

Efficacy for BPH

Several clinical trials have been conducted to evaluate the efficacy of tamsulosin for treating BPH symptoms. These trials have shown that tamsulosin can improve urinary flow rates, reduce urinary urgency and frequency, and improve symptoms of nighttime urination.

Here are some sources for further reading on the efficacy of tamsulosin for BPH:

- [National Center for Biotechnology Information - Tamsulosin for Lower Urinary Tract Symptoms Caused by Benign Prostatic Hyperplasia: A Systematic Review and Meta-Analysis()

Safety and Tolerability

Tamsulosin is generally well-tolerated, but some common side effects can occur, including dizziness, headache, and nasal congestion. More serious side effects are rare. Research is ongoing to assess the long-term safety of tamsulosin and its potential interactions with other medications.

Tamsulosin is a medication primarily used to treat symptoms of benign prostatic hyperplasia (BPH) and chronic prostatitis. It is marketed under various brand names, including Flomax. Tamsulosin belongs to the class of drugs known as alpha-1 adrenergic receptor antagonists, which work by selectively blocking alpha-1A receptors in the prostate and bladder neck, leading to relaxation of smooth muscle and improved urinary flow. The chemical formula for tamsulosin is CHNOS, with a molar mass of approximately 408.51 g/mol .

Tamsulosin acts as a selective alpha-1 adrenergic receptor antagonist. The prostate gland contains alpha-1 adrenergic receptors, and when norepinephrine binds to these receptors, it causes smooth muscle contraction, leading to BPH symptoms like urinary hesitancy and weak stream []. Tamsulosin competitively blocks norepinephrine binding, preventing muscle contraction and promoting relaxation, which improves urine flow [].

Tamsulosin is generally well-tolerated, but potential side effects include dizziness, headache, and postural hypotension (sudden drop in blood pressure upon standing) [].

Tamsulosin can cause a rare but serious condition called floppy iris syndrome (FIS) during cataract surgery. FIS can complicate the surgery and requires special precautions by the ophthalmologist [].

Data on Toxicity:

Safety Precautions:

Tamsulosin undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes. The main metabolic pathways include:

- Deethylation: Catalyzed by CYP3A4, producing the M-1 metabolite.

- Hydroxylation: Catalyzed by CYP2D6, resulting in the M-3 metabolite.

- Oxidative deamination: Also via CYP3A4, leading to the AM-1 metabolite.

- Glucuronidation: Several metabolites, including M-1 and M-3, can undergo glucuronidation for excretion .

Tamsulosin exhibits selective antagonism for alpha-1 adrenergic receptors, particularly the alpha-1A subtype found in the prostate. This selectivity allows for effective relief of urinary symptoms associated with BPH while minimizing cardiovascular side effects commonly seen with non-selective alpha blockers. The mechanism involves:

- Relaxation of Smooth Muscles: By blocking alpha-1A receptors, tamsulosin reduces resistance to urinary flow.

- Reduction of Urinary Symptoms: Patients experience decreased urgency, frequency, and discomfort during urination .

The synthesis of tamsulosin typically involves several key steps:

- Formation of Sulfonamide: Starting with an appropriate sulfonamide derivative.

- Alkylation: Introducing ethoxyphenoxyethyl groups through alkylation reactions.

- Purification: The product is purified through crystallization or chromatography techniques.

Specific synthetic routes may vary based on the starting materials and desired purity levels .

Tamsulosin can interact with various medications and substances, which may alter its efficacy or increase side effects:

- Acid-blocking Drugs: Such as cimetidine can increase tamsulosin levels, raising the risk of side effects.

- Antibiotics: Erythromycin may also elevate tamsulosin concentrations.

- Antidepressants: Selective serotonin reuptake inhibitors like paroxetine can enhance tamsulosin's effects.

- Erectile Dysfunction Medications: Such as sildenafil can lead to dangerously low blood pressure when combined with tamsulosin .

Several compounds share similar mechanisms or therapeutic uses as tamsulosin. Here are a few notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Alfuzosin | Alpha blocker | Less selective than tamsulosin; broader action |

| Doxazosin | Alpha blocker | Non-selective; used for hypertension as well |

| Silodosin | Alpha blocker | More selective for alpha-1A than tamsulosin |

| Terazosin | Alpha blocker | Non-selective; also treats hypertension |

Uniqueness of Tamsulosin

Tamsulosin's unique selectivity for the alpha-1A receptor allows it to effectively reduce urinary symptoms associated with BPH while minimizing cardiovascular side effects compared to non-selective alpha blockers. This specificity makes it particularly advantageous for patients who may be sensitive to blood pressure changes .

The historical development of tamsulosin synthesis encompasses several foundational approaches that established the pharmaceutical manufacturing framework for this critical therapeutic compound. The earliest synthetic route, pioneered by Imai and colleagues [1], represented the initial breakthrough in tamsulosin production, utilizing 5-acetonyl-2-methoxy benzene sulfonamide and (R)-1-phenylethylamine as key starting materials. However, this inaugural methodology produced racemic products that necessitated subsequent resolution steps to isolate the therapeutically active (R)-enantiomer [1].

The Okada and Niigata condensation methodology [2] emerged as a significant advancement, employing R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in condensation reactions with 1-bromo-2(o-ethoxyphenoxy)ethane. This approach achieved approximately 40% yield but encountered challenges related to bimolecular bromide-amine interactions that generated disubstituted byproducts, compromising overall reaction efficiency [2]. The formation of these unwanted side products necessitated additional purification steps, reducing the overall process economy.

Alternative aldehyde-based reduction strategies developed by Wheler demonstrated varying degrees of success depending on the reducing agent employed [3]. The utilization of 5% palladium on carbon as a catalyst in the reduction of 2-(2-ethoxyphenoxy)-acetaldehyde with R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide yielded modest conversion rates of 32.8% [3]. In contrast, the implementation of sodium cyanoborohydride (NaBH3CN) as the reducing agent substantially improved yields to 57.2%, demonstrating the critical importance of catalyst selection in these transformations [3].

The Gizur synthetic approach [4] introduced a novel strategy utilizing racemic secondary amine intermediates derived from (4-methoxy-3-sulfamoylphenyl)acetone and benzylamine. This methodology employed R,R-dibenzoyl-tartaric acid for chiral resolution, achieving an overall yield of 65.2% with exceptional chemical purity exceeding 99.85% [4]. The process involved reductive condensation followed by fractional crystallization for enantiomer separation, ultimately producing tamsulosin through catalytic hydrogenation and salt formation [4].

| Synthesis Method | Starting Materials | Yield (%) | Key Features |

|---|---|---|---|

| Imai et al. (EP 0034432) [1] | 5-acetonyl-2-methoxy benzene sulfonamide + (R)-1-phenylethylamine | Not specified | Racemic product requiring resolution |

| Okada/Niigata condensation [2] | R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide + 1-bromo-2(o-ethoxyphenoxy)ethane | ~40% | Disubstituted byproduct formation |

| Wheler reduction (Pd/C) [3] | 2-(2-ethoxyphenoxy)-acetaldehyde + R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 32.8% | Low catalyst efficiency |

| Wheler reduction (NaBH3CN) [3] | 2-(2-ethoxyphenoxy)-acetaldehyde + R-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | 57.2% | Improved reducing agent |

| Gizur et al. resolution [4] | (4-methoxy-3-sulfamoylphenyl)acetone + benzylamine | 65.2% | 99.85% chemical purity |

Step-Economic Synthesis Methodologies

Continuous Chlorosulfonation Techniques

Recent innovations in tamsulosin synthesis have focused on step-economic approaches that minimize intermediate isolation while maximizing overall process efficiency. Continuous chlorosulfonation represents a paradigm shift from traditional batch processing, offering superior product quality and enhanced process control [5] [6] [7]. The continuous chlorosulfonation of 4-methoxyphenylacetone consistently produces white crystalline solid products, contrasting sharply with the brown solids or dark oils typically obtained through conventional batch methodologies [5].

The continuous process demonstrates remarkable improvements in product purity despite slightly reduced yields compared to batch operations [5]. This trade-off between yield and quality proves advantageous for pharmaceutical manufacturing, where product purity requirements are paramount. The continuous chlorosulfonation approach eliminates many of the thermal degradation and side reaction issues associated with batch processing, resulting in cleaner reaction profiles and reduced purification requirements [5].

Process optimization studies have identified critical parameters including flow rates, temperature control, and residence time distribution as key factors influencing product quality in continuous chlorosulfonation systems [5]. The elimination of hot spots and improved heat transfer characteristics inherent in continuous flow systems contribute significantly to the enhanced product quality observed [5].

Biocatalytic Approaches

Biocatalytic transamination has emerged as a highly efficient strategy for introducing chirality into tamsulosin synthetic intermediates [5] [7]. Immobilized Escherichia coli whole cells overexpressing (R)-selective transaminases from Arthrobacter species (ArR-ATA and ArRmut-ATA) and Aspergillus terreus (AtR-ATA) have demonstrated exceptional performance in asymmetric amine synthesis [5].

The ATA-412 transaminase system represents a particularly successful example of biocatalytic optimization, achieving conversions exceeding 90% with greater than 99% enantiomeric excess under optimized conditions [5]. The immobilization of ATA-412 onto surface-activated mesoporous methacrylate beads achieved quantitative immobilization yields, enabling process intensification through 30-fold scale-up operations [5]. This scalability demonstrates the industrial viability of biocatalytic approaches for tamsulosin production.

Comparative evaluation of various transaminase systems revealed significant differences in substrate specificity and operational stability [8] [9] [10]. The engineered ArRmut-ATA variant displayed enhanced thermostability and broader substrate tolerance compared to the natural ArR-ATA enzyme, illustrating the benefits of directed evolution in biocatalyst development [5]. The AtR-ATA system demonstrated complementary selectivity profiles, providing access to alternative stereochemical outcomes when required [5].

| Transaminase System | Conversion (%) | Enantiomeric Excess (%) | Scale-up Factor | Key Advantages |

|---|---|---|---|---|

| ATA-412 [5] | >90 | >99 | 30-fold | Excellent immobilization, high selectivity |

| ArR-ATA [5] | >90 | >99 | Not specified | Natural enzyme, proven selectivity |

| ArRmut-ATA [5] | >90 | >99 | Not specified | Enhanced thermostability, broader tolerance |

| AtR-ATA [5] | >90 | >99 | Not specified | Complementary selectivity profile |

Enantioselective Synthesis Strategies

The development of enantioselective synthesis strategies for tamsulosin has evolved considerably, driven by the critical importance of obtaining the (R)-enantiomer with high optical purity. The (R)-enantiomer exhibits approximately 320 times greater pharmacological activity than its (S)-counterpart [8] [9] [10], making enantioselective synthesis essential for therapeutic efficacy.

Lipase-catalyzed kinetic resolution approaches have been extensively investigated, though with varying degrees of success [8] [9] [10]. Candida antarctica lipase type A (CAL-A) demonstrated moderate enantioselectivity with 12% conversion, achieving 91% enantiomeric excess for the product and 13% for the substrate, resulting in an enantioselectivity factor (E) of 24 [8] [9] [10]. Candida antarctica lipase type B (CAL-B) showed different selectivity profiles, achieving 26% conversion with 70% product enantiomeric excess and 25% substrate enantiomeric excess, corresponding to an E value of 7 [8] [9] [10].

Transaminase-mediated biotransamination has proven significantly more effective for enantioselective tamsulosin synthesis [8] [9] [10]. The ATA-412 system achieved remarkable 94% conversion with greater than 99% enantiomeric excess for the desired (R)-amine product [8] [9] [10]. This exceptional performance represents a substantial improvement over lipase-based approaches and demonstrates the superior stereoselectivity achievable through engineered transaminase systems.

Alcohol dehydrogenase (ADH) mediated bioreduction offers an alternative enantioselective strategy through the synthesis of chiral alcohol intermediates [8] [9] [10]. ADH-A from Rhodococcus ruber achieved quantitative conversion (>99%) to the (S)-alcohol with complete enantioselectivity, which can subsequently be converted to the desired (R)-amine through established chemical transformations [8] [9] [10]. The commercial evo.1.1.200 system demonstrated complementary selectivity, producing the (R)-alcohol with similar efficiency [8] [9] [10].

Chemical resolution methods utilizing chiral acids remain important alternatives for large-scale production [11]. (+)-Camphor-10-sulfonic acid and D-tartaric acid have been successfully employed for enantiomer separation, though these approaches typically require multiple recrystallization steps to achieve pharmaceutical-grade optical purity [11].

| Strategy | Conversion (%) | Enantiomeric Excess (%) | Selectivity (E) | Configuration |

|---|---|---|---|---|

| CAL-A lipase resolution [10] | 12 | 91 (product), 13 (substrate) | 24 | R-amide |

| CAL-B lipase resolution [10] | 26 | 70 (product), 25 (substrate) | 7 | R-amide |

| ATA-412 transamination [10] | 94 | >99 | Complete | R-amine |

| ADH-A bioreduction [10] | >99 | >99 | Complete | S-alcohol → R-amine |

| evo.1.1.200 bioreduction [10] | >99 | >99 | Complete | R-alcohol |

Process Intensification and Scale-Up Parameters

Process intensification strategies for tamsulosin synthesis focus on continuous flow methodologies that eliminate intermediate isolation while maintaining high product quality [12] [13] [14] [15]. The implementation of sequential heterogeneous catalysis in continuous flow systems enables four distinct catalytic transformations without requiring isolation or purification of intermediates [12] [13] [14]. This approach achieved 60% overall yield with 64% enantiomeric excess, which was enhanced to 99% enantiomeric excess following recrystallization [12] [13] [14].

Critical scale-up parameters include residence time optimization, temperature control, and catalyst bed design for heterogeneous systems [12] [13] [14]. The development of dimethylpolysilane-modified palladium on activated carbon/calcium phosphate catalysts represents a significant advancement in continuous flow hydrogenation processes [12] [13] [14]. These catalyst systems demonstrate exceptional stability and selectivity under flow conditions, enabling extended operation without deactivation.

Heat and mass transfer considerations become increasingly important at larger scales, requiring careful reactor design to maintain uniform conditions throughout the reaction volume [12] [13] [14]. The implementation of microreactor and mesoreactor technologies provides enhanced control over these transport phenomena, enabling more predictable scale-up behavior compared to conventional batch reactors.

Biocatalytic process intensification has been demonstrated through the successful 30-fold scale-up of transaminase-mediated reactions [5]. The immobilization of ATA-412 onto mesoporous supports achieved quantitative immobilization yields while maintaining catalytic activity, enabling continuous operation with catalyst recycling [5]. This approach significantly reduces the cost per unit of product by minimizing enzyme consumption.

Quality control parameters for scaled processes include real-time monitoring of conversion, selectivity, and impurity formation [5]. Advanced analytical techniques enable continuous assessment of product quality, allowing for immediate process adjustments to maintain specifications. The implementation of process analytical technology (PAT) frameworks provides the foundation for regulatory compliance in pharmaceutical manufacturing environments.

Green Chemistry Applications in Tamsulosin Synthesis

Green chemistry principles have been increasingly integrated into tamsulosin synthesis to minimize environmental impact while maintaining process efficiency [16] [17]. Continuous flow synthesis methodologies embody several green chemistry principles by eliminating solvent-intensive isolation and purification steps [12] [13] [14]. The sequential catalytic approach reduces waste generation by approximately 60% compared to traditional batch processing with intermediate isolation [12] [13] [14].

Biocatalytic processes represent exemplary applications of green chemistry in tamsulosin synthesis [8] [9] [10]. Enzyme-mediated transformations operate under mild conditions (typically 30°C and atmospheric pressure) compared to traditional chemical methods that often require elevated temperatures and pressures [8] [9] [10]. The biodegradability of enzyme catalysts eliminates concerns about catalyst disposal, while the high selectivity of biocatalysts minimizes byproduct formation and associated waste streams [8] [9] [10].

Solvent selection and reduction strategies have focused on replacing traditional organic solvents with more environmentally benign alternatives [16]. The implementation of supercritical carbon dioxide as an anti-solvent in particle size control applications eliminates organic solvent requirements while enabling precise control over product morphology [18]. This approach achieved average particle sizes of 600 nanometers under optimized conditions without generating organic waste streams [18].

The development of eco-friendly analytical methods has complemented synthetic green chemistry initiatives [16]. Mixed-micellar high-performance liquid chromatography systems enable analysis of tamsulosin formulations without organic solvent consumption, supporting sustainable quality control practices throughout the manufacturing process [16].

Chemoenzymatic synthesis strategies exemplify the integration of multiple green chemistry principles [8] [9] [10]. The combination of chemical and biocatalytic steps maximizes the advantages of each approach while minimizing overall environmental impact. The 49% overall yield achieved from ketone precursors through chemoenzymatic routes represents a significant improvement in atom economy compared to traditional multi-step chemical syntheses [8] [9] [10].

| Green Chemistry Approach | Environmental Benefits | Process Features | Efficiency Metrics |

|---|---|---|---|

| Continuous Flow Synthesis [12] [13] [14] | No intermediate isolation, reduced waste | Sequential heterogeneous catalysis | 60% yield, 99% ee after recrystallization |

| Biocatalytic Processes [8] [9] [10] | Mild conditions, biodegradable catalysts | Immobilized enzymes, recyclable | >90% conversion, >99% ee |

| Supercritical CO2 Processing [18] | Solvent-free particle control | Anti-solvent nanoparticle formation | 600 nm average particle size |

| Eco-friendly Analytics [16] | Organic-solvent-free analysis | Mixed-micellar HPLC systems | Sustainable quality control |

| Chemoenzymatic Synthesis [8] [9] [10] | Reduced chemical waste | Multiple biocatalyst integration | 49% overall yield from ketone |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.3

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Tamsulosin hydrochloride capsules are indicated for the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH). /Included in US product label/

Tamsulosin hydrochloride capsules are not intended for use as an antihypertensive drug. /Included in US product label/

Tamsulosin hydrochloride capsules are not indicated for use in women. /Included in US product label/

For more Therapeutic Uses (Complete) data for Tamsulosin (6 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

G04 - Urologicals

G04C - Drugs used in benign prostatic hypertrophy

G04CA - Alpha-adrenoreceptor antagonists

G04CA02 - Tamsulosin

Mechanism of Action

Tamsulosin hydrochloride is a sulfamoylphenethylamine-derivative alpha1-adrenergic blocking agent. The drug is pharmacologically related to doxazosin, prazosin, and terazosin; however, unlike these drugs, tamsulosin has higher affinity and selectivity for alpha1A-adrenergic receptors, which are mainly located in nonvascular smooth muscle (eg, prostate), than for alpha1B-adrenergic receptors located in vascular smooth muscle (eg, internal iliac artery). Results of in vitro studies indicate that tamsulosin has 7-38 times greater affinity for alpha1A-adrenoceptors than for alpha1B-adrenoceptors; the drug has about 12 times greater affinity for alpha1-adrenergic receptors in the prostate than for those in the aorta. Such selectivity of tamsulosin for alpha1A-receptors may result in a reduced incidence of adverse cardiovascular effects (eg, syncope, dizziness, hypotension). On a molar basis, the alpha1-adrenergic receptor affinity of tamsulosin is about 6 times that of prazosin when tested in human prostatic tissue.

Because of the prevalence of alpha-receptors on the prostate capsule, prostate adenoma, and bladder trigone and the relative absence of these receptors on the bladder body, alpha-adrenergic blocking agents decrease urinary outflow resistance in men.

The symptoms associated with benign prostatic hyperplasia (BPH) are related to bladder outlet obstruction, which is comprised of two underlying components: static and dynamic. The static component is related to an increase in prostate size caused, in part, by a proliferation of smooth muscle cells in the prostatic stroma. However, the severity of BPH symptoms and the degree of urethral obstruction do not correlate well with the size of the prostate. The dynamic component is a function of an increase in smooth muscle tone in the prostate and bladder neck leading to constriction of the bladder outlet. Smooth muscle tone is mediated by the sympathetic nervous stimulation of alpha1 adrenoceptors, which are abundant in the prostate, prostatic capsule, prostatic urethra, and bladder neck. Blockade of these adrenoceptors can cause smooth muscles in the bladder neck and prostate to relax, resulting in an improvement in urine flow rate and a reduction in symptoms of BPH.

The influence of (+/-)-tamsulosin, a selective alpha 1A-adrenoceptor antagonist, on the positive inotropic effect and the accumulation of inositol phosphates that are induced via alpha 1-adrenoceptors was studied in comparison with that of another alpha 1A-adrenoceptor ligand oxymetazoline in the rabbit ventricular myocardium. Phenylephrine elicited a concentration-dependent positive inotropic effect via alpha 1-adrenoceptors in the presence of either (+/-)-bupranolol or S(-)-timolol. The mode of antagonism induced by (+/-)-tamsulosin on the effect of phenylephrine was dependent or the concentration applied: (+/-)-tamsulosin at 1 and 3 nM acted in a competitive manner, the slope of the regression line of the Schild plot being unity and the pA2 value being 9.12; at 10 nM, it shifted further the concentration-response curve to the right without affecting the maximal response but the slope became less than unity. At 100 nM and higher, it suppressed the maximal response to phenylephrine. (+/-)-Tamsulosin effectively antagonized the positive inotropic effect of phenylephrine even after inactivation of alpha 1B-adrenoceptors by treatment with chlorethylclonidine, which is an indication that the (+/-)-tamsulosin-sensitive subtype belongs to a class resistant to chlorethylclonidine. (+/-)-Tamsulosin, over the range of concentrations at which it antagonized the positive inotropic effect mediated by alpha 1-adrenoceptors, did not affect the accumulation of [3H]inositol phosphates that was induced by 10 microM phenylephrine. Oxymetazoline antagonized the positive inotropic effect of phenylephrine in a competitive manner without affecting the accumulation of inositol monophosphate induced by phenylephrine. These results indicate that the positive inotropic effect, mediated via (+/-)-tamsulosin- and oxymetazoline-sensitive subtype of alpha 1-adrenoceptors, is exerted by a subcellular mechanism that is independent of the accumulation of inositol phosphates.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Vapor Pressure

Impurities

5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide

2-methoxy-5-[(2R)-2-[(2-phenoxyethyl)amino]propyl[benzenesulfonamide

2-methoxy-5-[(2R)-2-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide

For more Impurities (Complete) data for Tamsulosin (9 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

97% of an orally administered does is recovered in studies, which 76% in the urine and 21% in the feces after 168 hours. 8.7% of the dose is excreted as unmetabolized tamsulosin.

16L after intravenous administration.

2.88L/h.

In patients with moderate hepatic impairment, protein binding is altered, resulting in changes in overall plasma concentrations; however, no substantial alterations in intrinsic clearance and concentrations of unbound drug.

In patients with renal impairment, protein binding is altered, resulting in changes in overall plasma concentrations, however, no substantial alterations in intrinsic clearance and concentrations of unbound drug.

Absorption of tamsulosin hydrochloride ... is essentially complete (>90%) following oral administration under fasting conditions. Tamsulosin hydrochloride exhibits linear kinetics following single and multiple dosing, with achievement of steady-state concentrations by the fifth day of once-a-day dosing.

Essentially completely absorbed following oral administration under fasting conditions; peak plasma concentrations attained within 4-5 hours.

For more Absorption, Distribution and Excretion (Complete) data for Tamsulosin (14 total), please visit the HSDB record page.

Metabolism Metabolites

Extensively metabolized by CYP enzymes (specific isoenzyme[s] not identified) in the liver. Metabolites undergo further conjugation prior to excretion.

There is no enantiomeric bioconversion from tamsulosin hydrochloride [R(-) isomer] to the S(+) isomer in humans. Tamsulosin hydrochloride is extensively metabolized by cytochrome P450 enzymes in the liver and less than 10% of the dose is excreted in urine unchanged. However, the pharmacokinetic profile of the metabolites in humans has not been established. In vitro results indicate that CYP3A4 and CYP2D6 are involved in metabolism of tamsulosin as well as some minor participation of other CYP isoenzymes. Inhibition of hepatic drug metabolizing enzymes may lead to increased exposure to tamsulosin. The metabolites of tamsulosin hydrochloride undergo extensive conjugation to glucuronide or sulfate prior to renal excretion.

... After a single oral administration of 14C-tamsulosin at a dose of 0.2 mg /to/ four healthy male subjects... unchanged tamsulosin (TMS) and 11 metabolites in 0-24-hr urine samples were quantified. TMS accounted for 8.7% of the dose. Extensive excretion of the sulphate of the O-deethylated metabolite (M-1-Sul) and o-ethoxyphenoxy acetic acid (AM-1) was seen, accounting for 15.7 and 7.5% of the dose respectively.

The metabolism of tamsulosin hydrochloride (TMS), a potent alpha 1-adrenoceptor blocking agent, was studied after a single oral administration to rat and dog. Eleven metabolites (1, 2, 3, 4 and their glucuronides, sulphates of 1 and 3, and A-1) were identified from the urine and bile of rat and dog administered TMS. Unchanged drug and metabolites in urine and bile were quantified in rat and dog dosed with 14C-TMS(1 mg/kg). In rat the main metabolic routes were de-ethylation of the o-ethoxyphenoxy moiety, demethylation of the methoxybenzenesulphonamide moiety, and conjugation of the resultant metabolites by glucuronic acid and sulphuric acid. In dog the main pathways were de-ethylation of the ethoxyphenoxy moiety, conjugation of the de-ethylated product by sulphuric acid, and oxidative deamination of the side chain. The organ responsible for the metabolism of TMS in rat was estimated using 9000g supernatants of liver, kidney, small and large intestine homogenate and plasma. The drug was rapidly metabolized in liver but hardly metabolized in the other organs or plasma.

For more Metabolism/Metabolites (Complete) data for Tamsulosin (6 total), please visit the HSDB record page.

Tamsulosin has known human metabolites that include 5-[2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide, 5-[2-[2-(2-ethoxy-5-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide, and 5-[2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-hydroxybenzenesulfonamide.

Associated Chemicals

Wikipedia

Diallyl_disulfide

Drug Warnings

Potential for postural hypotension, dizziness, or vertigo; syncope may occur.

The signs and symptoms of orthostasis (postural hypotension, dizziness and vertigo) were detected more frequently in tamsulosin hydrochloride capsule treated patients than in placebo recipients. As with other alpha-adrenergic blocking agents there is a potential risk of syncope.

Patients beginning treatment with tamsulosin hydrochloride capsules should be cautioned to avoid situations where injury could result should syncope occur. ... Patients should be told about the possible occurrence of symptoms related to postural hypotension such as dizziness when taking tamsulosin hydrochloride capsules, and they should be cautioned about driving, operating machinery or performing hazardous tasks.

For more Drug Warnings (Complete) data for Tamsulosin (17 total), please visit the HSDB record page.

Biological Half Life

Following intravenous or oral administration of an immediate-release formulation, the elimination half-life of tamsulosin hydrochloride in plasma range from five to seven hours.

Because of absorption rate-controlled pharmacokinetics of tamsulosin capsules, apparent half-life is about 9-13 hours in healthy individuals and 14-15 hours in patients with benign prostatic hyperplasia.

The pharmacokinetics of tamsulosin hydrochloride was investigated after single iv and oral dosing to rats and dogs, and oral dosing to healthy male volunteers. After iv dosing, plasma tamsulosin concentrations declined in an apparent biexponential manner with terminal half-lives of 0.32 hr in rats and 1.13 hr in dogs. ...

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: tamsulosin hydrochloride; matrix: chemical purity; procedure: dissolution in anhydrous formic acid; addition of acetic anhydride and glacial acetic acid; potentiometric titration with perchloric acid /tamsulosin hydrochloride/

Clinical Laboratory Methods

Analyte: tamsulosin; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limits of quantitation: 500 pg/mL (human); 1.0 ng/mL (rat, dog)

Storage Conditions

Interactions

Results from limited in vitro and in vivo drug-drug interaction studies between tamsulosin hydrochloride and warfarin are inconclusive. Therefore, caution should be exercised with concomitant administration of warfarin and tamsulosin hydrochloride capsules.

... Interactions between the two drugs were evaluated in rats after simultaneous 1 or 15 min iv infusion or after po administration of udenafil (30 mg x kg(-1)) and/or tamsulosin (1 mg x kg(-1)). In vitro metabolism of tamsulosin with udenafil was measured to obtain the inhibition constant (K(i)) and [I]/K(i) ratio of udenafil. The total area under the plasma concentration-time curve from time zero to time infinity (AUC)s (or AUC(0-4 h)) of tamsulosin were significantly greater after 15 min of i.v. infusion or after oral administration with udenafil, compared with tamsulosin alone. The hepatic first-pass metabolism of tamsulosin was inhibited by udenafil, and the inhibition in vitro was in a non-competitive mode. The arterial systolic blood pressure was significantly lower at 5, 10 and 60 min after oral co-administration of the drugs. The significantly greater AUC of tamsulosin after i.v. and p.o. administration of both drugs may be attributable to non-competitive inhibition of cytochrome P450 3A1/2-mediated hepatic tamsulosin metabolism by udenafil. The inhibition was also observed in human liver S9 fractions, suggesting that a reassessment of the oral dosage of tamsulosin is necessary when udenafil and tamsulosin are co-administered to patients with benign prostatic hyperplasia.

Dates

2: Dimitropoulos K, Gravas S. Fixed-dose combination therapy with dutasteride and tamsulosin in the management of benign prostatic hyperplasia. Ther Adv Urol. 2016 Feb;8(1):19-28. doi: 10.1177/1756287215607419. Review. PubMed PMID: 26834837; PubMed Central PMCID: PMC4707422.

3: Dimitropoulos K, Gravas S. Solifenacin/tamsulosin fixed-dose combination therapy to treat lower urinary tract symptoms in patients with benign prostatic hyperplasia. Drug Des Devel Ther. 2015 Mar 19;9:1707-16. doi: 10.2147/DDDT.S53184. eCollection 2015. Review. PubMed PMID: 25834406; PubMed Central PMCID: PMC4372012.

4: Shim SR, Kim JH, Choi H, Lee WJ, Kim HJ, Bae MY, Hwang SD, Kim KH, Bae JH, Yoon SJ. General effect of low-dose tamsulosin (0.2 mg) as a first-line treatment for lower urinary tract symptoms associated with benign prostatic hyperplasia: a systematic review and meta-analysis. Curr Med Res Opin. 2015 Feb;31(2):353-65. doi: 10.1185/03007995.2014.980887. Epub 2014 Nov 7. Review. PubMed PMID: 25350225.

5: Maksimov VA, Khodyreva LA, Dudareva AA, Aĭsina ÉF. [Efficacy and safety of tamsulosin in women with bladder outlet obstruction]. Urologiia. 2012 Sep-Oct;(5):115-6, 118-20. Review. Russian. PubMed PMID: 23342629.

6: Fan B, Yang D, Wang J, Che X, Li X, Wang L, Chen F, Wang T, Song X. Can tamsulosin facilitate expulsion of ureteral stones? A meta-analysis of randomized controlled trials. Int J Urol. 2013 Aug;20(8):818-30. doi: 10.1111/iju.12048. Epub 2012 Dec 20. Review. PubMed PMID: 23278872.

7: Meyer LE, Brown JN. Tamsulosin for voiding dysfunction in women. Int Urol Nephrol. 2012 Dec;44(6):1649-56. doi: 10.1007/s11255-012-0275-0. Epub 2012 Sep 16. Review. PubMed PMID: 22983886.

8: Lu Z, Dong Z, Ding H, Wang H, Ma B, Wang Z. Tamsulosin for ureteral stones: a systematic review and meta-analysis of a randomized controlled trial. Urol Int. 2012;89(1):107-15. doi: 10.1159/000338909. Epub 2012 Jun 22. Review. PubMed PMID: 22739357.

9: Hochwind C, Ashcroft K. Tamsulosin for ureteral stones--use in a pediatric population? Urol Nurs. 2012 Mar-Apr;32(2):88-92. Review. PubMed PMID: 22690465.

10: Keating GM. Dutasteride/tamsulosin: in benign prostatic hyperplasia. Drugs Aging. 2012 May 1;29(5):405-19. doi: 10.2165/11208920-000000000-00000. Review. PubMed PMID: 22550968.

11: Wilt TJ, Macdonald R, Rutks I. WITHDRAWN: Tamsulosin for benign prostatic hyperplasia. Cochrane Database Syst Rev. 2011 Sep 7;(9):CD002081. doi: 10.1002/14651858.CD002081.pub2. Review. PubMed PMID: 21901681.

12: Zheng S, Liu LR, Yuan HC, Wei Q. Tamsulosin as adjunctive treatment after shockwave lithotripsy in patients with upper urinary tract stones: a systematic review and meta-analysis. Scand J Urol Nephrol. 2010 Dec;44(6):425-32. doi: 10.3109/00365599.2010.523014. Review. PubMed PMID: 21080841.

13: OTC tamsulosin for benign prostatic hyperplasia. Drug Ther Bull. 2010 Oct;48(10):113-6. doi: 10.1136/dtb.2010.10.0052. Review. PubMed PMID: 20926447.

14: Djavan B, Handl MJ, Dianat S. Combined medical treatment using dutasteride and tamsulosin for lower urinary tract symptoms suggestive of benign prostatic hyperplasia. Expert Opin Pharmacother. 2010 Oct;11(15):2535-47. doi: 10.1517/14656566.2010.516901. Review. PubMed PMID: 20854184.

15: Arrabal-Martin M, Valle-Diaz de la Guardia F, Arrabal-Polo MA, Palao-Yago F, Mijan-Ortiz JL, Zuluaga-Gomez A. Treatment of ureteral lithiasis with tamsulosin: literature review and meta-analysis. Urol Int. 2010;84(3):254-9. doi: 10.1159/000288224. Epub 2010 Apr 13. Review. PubMed PMID: 20389151.

16: Franco-Salinas G, de la Rosette JJ, Michel MC. Pharmacokinetics and pharmacodynamics of tamsulosin in its modified-release and oral controlled absorption system formulations. Clin Pharmacokinet. 2010 Mar;49(3):177-88. doi: 10.2165/11317580-000000000-00000. Review. PubMed PMID: 20170206.

17: Dong Z, Wang Z, Yang K, Liu Y, Gao W, Chen W. Tamsulosin versus terazosin for benign prostatic hyperplasia: a systematic review. Syst Biol Reprod Med. 2009 Aug;55(4):129-36. doi: 10.3109/19396360902833235. Review. PubMed PMID: 19886768.

18: Miller J, Tarter TH. Combination therapy with dutasteride and tamsulosin for the treatment of symptomatic enlarged prostate. Clin Interv Aging. 2009;4:251-8. Epub 2009 Jun 9. Review. PubMed PMID: 19554096; PubMed Central PMCID: PMC2697590.

19: Kilinc M, Piskin M, Guven S, Gurbuz R, Odev K, Kaynar M. Partial priapism secondary to tamsulosin: a case report and review of the literature. Andrologia. 2009 Jun;41(3):199-201. doi: 10.1111/j.1439-0272.2008.00908.x. Review. PubMed PMID: 19400856.

20: Leibovici D, Bar-Kana Y, Zadok D, Lindner A. Association between tamsulosin and intraoperative "floppy-iris" syndrome. Isr Med Assoc J. 2009 Jan;11(1):45-9. Review. PubMed PMID: 19344013.